3-Bromo-4,5-difluorophenol

Description

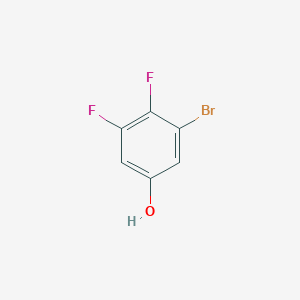

3-Bromo-4,5-difluorophenol (CAS: 166281-37-4) is a halogenated phenolic compound characterized by a bromine atom at the 3-position and fluorine atoms at the 4- and 5-positions on the aromatic ring. Its molecular formula is C₆H₃BrF₂O, with a molecular weight of 208.98 g/mol . This compound exhibits unique electronic and steric properties due to the electron-withdrawing effects of fluorine and bromine substituents, which enhance its reactivity in synthetic organic chemistry.

Properties

IUPAC Name |

3-bromo-4,5-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEISYZLTGSBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-difluorophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic bromination of 4,5-difluorophenol using bromine or a bromine source in the presence of a catalyst. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-difluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Electrophilic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substitution Products: Various substituted phenols and aromatic compounds.

Oxidation Products: Quinones and related compounds.

Reduction Products: Hydroquinones and related compounds.

Scientific Research Applications

3-Bromo-4,5-difluorophenol is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. The compound's unique arrangement of bromine and fluorine atoms on the phenol ring gives it distinct chemical properties, making it valuable in various synthetic applications.

Scientific Research Applications

Chemistry

this compound serves as a building block in synthesizing complex organic molecules, which is valuable for developing pharmaceuticals, agrochemicals, and materials science. The synthesis of this compound typically involves the halogenation of phenol derivatives, commonly through electrophilic bromination of 4,5-difluorophenol using bromine or a bromine source in the presence of a catalyst. Reactions usually occur in solvents like acetic acid or dichloromethane at room temperature. Industrial production follows similar synthetic routes on a larger scale, emphasizing careful control of reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems to enhance efficiency and scalability.

Biology and Medicine

In medicinal chemistry, this compound is used to synthesize bioactive molecules with potential therapeutic applications, and can be incorporated into drug candidates targeting various diseases. Plant phenolic compounds, including those structurally similar to this compound, have demonstrated potential in reducing oxidative stress and inflammation associated with various diseases . These compounds can modulate carbohydrate metabolism and hepatic glucose homeostasis, offering potential benefits for managing conditions like diabetes .

Industry

this compound is used in the production of specialty chemicals and advanced materials, including liquid crystals and other electronic materials.

Biochemical Analysis

The biochemical properties of this compound are not well-studied, but phenols can interact with various enzymes, proteins, and other biomolecules. These interactions depend on the specific structure of the phenol, including the presence and position of functional groups.

Biochemical Properties: Phenols can interact with enzymes, proteins, and other biomolecules, with the nature of these interactions depending on the phenol's specific structure.

Molecular Mechanism: Phenols can exert effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects: The effects of phenols can vary with dosage, and high doses can sometimes lead to toxic or adverse effects.

Metabolic Pathways: Phenols can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels.

Transport and Distribution: Phenols can interact with various transporters or binding proteins, affecting their localization or accumulation.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-difluorophenol depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Phenolic Compounds

Key Observations :

- Halogen Position: The bioactivity and reactivity of these compounds depend on halogen placement. For example, this compound’s fluorine atoms increase its stability in acidic environments compared to hydroxyl-containing analogues like 3-bromo-4,5-dihydroxybenzyl alcohol .

- Hydroxyl vs. Fluorine Substitution : Hydroxyl groups (e.g., in 3-bromo-4,5-dihydroxybenzaldehyde) enhance hydrogen bonding but reduce metabolic stability, whereas fluorine improves lipophilicity and bioavailability .

Key Findings :

- Bromination Level : Increased bromination correlates with enhanced bioactivity. Fully brominated derivatives (e.g., 3,5-dibromo-4,5-dihydroxybenzyl alcohol) show IC₅₀ values as low as 11 µM for α-glucosidase inhibition .

- Antiviral Activity: Bromophenols like 3-bromo-4,5-dihydroxybenzyl methyl ether exhibit direct virucidal effects against IHNV and IPNV, with potency linked to the bromine atom’s electrophilic nature .

Key Challenges :

- Natural vs. Synthetic Sources: Bromophenols from marine algae (e.g., Polysiphonia morrowii) often require complex isolation steps, whereas synthetic routes (e.g., nickel-mediated coupling) offer scalability but face yield limitations .

- Cost: Fluorinated derivatives like this compound are significantly costlier than non-fluorinated analogues due to fluorine’s handling challenges .

Biological Activity

3-Bromo-4,5-difluorophenol is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound features a phenolic structure with one bromine and two fluorine atoms substituted on the aromatic ring. This specific arrangement enhances its reactivity and selectivity in chemical reactions compared to other similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C6H3BrF2O |

| Molecular Weight | 203.99 g/mol |

| CAS Number | 1807120-34-8 |

| Physical State | Solid |

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : The compound can interact with various biological targets through hydrogen bonding and halogen bonding, influencing enzyme activity and protein interactions.

- Enzyme Inhibition : Similar phenolic compounds have been shown to inhibit certain enzymes, which may lead to significant biological effects.

- Gene Expression Modulation : It may also affect gene expression by interacting with transcription factors or other regulatory proteins .

Dosage Effects

The effects of this compound can vary significantly with dosage. High concentrations may lead to toxic effects, while lower doses could exert beneficial biological activities. This highlights the importance of dosage in determining its safety and efficacy in biological applications.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for synthesizing bioactive molecules. Its unique halogenation pattern allows for the development of compounds targeting various diseases. For instance:

- It has been incorporated into drug candidates aimed at treating cancer and inflammatory diseases.

- The compound's ability to modulate enzyme activity makes it a candidate for further exploration in drug design.

Agricultural Applications

Research has indicated potential applications of this compound in agriculture as a herbicide or fungicide. In studies involving plant models like Arabidopsis thaliana, it was observed that certain phenolic compounds could affect plant growth and development:

- Compounds similar to this compound demonstrated moderate herbicidal activity at specific concentrations .

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of various halogenated phenols, including this compound. Results indicated that this compound exhibited significant inhibitory effects against certain bacterial strains, suggesting its potential use as an antimicrobial agent .

Evaluation as a Herbicide

In another study examining herbicidal efficacy, this compound was tested against common agricultural weeds. The results showed varying degrees of effectiveness depending on application rates and environmental conditions. This study underscores the need for further research to optimize its use in agricultural settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.